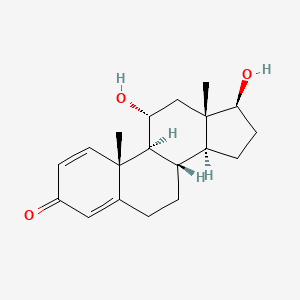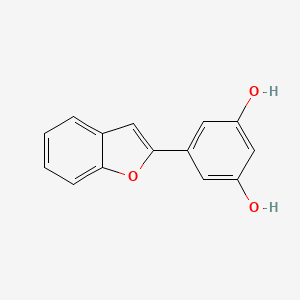
1,3-Benzenediol, 5-(2-benzofuranyl)-
Overview
Description
“1,3-Benzenediol, 5-(2-benzofuranyl)-”, also known as resveratrol, is a naturally occurring polyphenol that belongs to the stilbenoid class of molecules1. It is known for its wide range of biological and pharmacological properties1.
Synthesis Analysis
Resveratrol can be synthesized by various methods, including chemical synthesis, biotransformation, and extraction from natural sources1. Chemical synthesis involves the use of various reagents and catalysts to produce the compound1. Biotransformation involves the use of microorganisms to transform natural substrates into resveratrol1.
Molecular Structure Analysis
The molecular formula of resveratrol is C14H10O3 and the molecular weight is 226.23 g/mol1. The InChI string is InChI=1S/C14H10O3/c15-11-5-10 (6-12 (16)8-11)14-7-9-3-1-2-4-13 (9)17-14/h1-8,15-16H1.
Chemical Reactions Analysis
The specific chemical reactions of “1,3-Benzenediol, 5-(2-benzofuranyl)-” are not provided in the search results. However, as a polyphenol, it may undergo reactions typical of phenolic compounds.Physical And Chemical Properties Analysis
Resveratrol is a yellow crystalline solid with a melting point of 253-255 oC1. It has a solubility of 4 mg/mL in ethanol and 10 mg/mL in DMSO1. Resveratrol is a lipophilic molecule and has poor water solubility1.
Scientific Research Applications
Electrochemical Synthesis and Applications
Electrochemical oxidation of benzenediols has been explored for the synthesis of highly conjugated benzofuran derivatives. These derivatives are produced through Michael addition reactions, offering a method to generate new compounds without the use of toxic reagents. This process is noteworthy for its ambient condition application and potential in creating novel materials with specific chemical properties (Rafiee & Nematollahi, 2007).
Antimicrobial Activity
New benzofuranyl-1,3-benzoxazines and 1,3-benzoxazin-2-ones have been synthesized, showing that the benzofuran moiety, when coupled through different bridges, exhibits antimicrobial activity. This discovery points towards the potential use of these compounds in developing new antimicrobial agents (Ujjinamatada, Appala, & Agasimundin, 2006).
Analytical Chemistry Applications
The separation and migration behavior of benzenediols and their isomers have been investigated through capillary zone electrophoresis, highlighting their utility in analytical chemistry for the separation of dye intermediates and other related compounds (Lin & Chen, 2000).
Neuroprotective Properties
A series of (E) stilbenoid derivatives, resembling the structure of trans-resveratrol and containing hydroxy groups similar to 1,3-benzenediol, demonstrated significant neuroprotective activity. These findings suggest the potential therapeutic application of these compounds in treating neurodegenerative diseases without affecting endocrine cancer risk or drug detoxification mechanisms (Villalonga-Barber et al., 2011).
Safety And Hazards
Studies have shown that resveratrol is generally safe and well-tolerated in humans and animals1. However, high doses of resveratrol may cause toxicity and adverse effects, including gastrointestinal upset, liver toxicity, and kidney toxicity, among others1.
Future Directions
Resveratrol is one of the most extensively studied molecules in recent years due to its wide range of biological and pharmacological properties1. It is used in diverse scientific research and its unique properties make it valuable for exploring drug discovery, medicinal chemistry, and materials science1. It continues to be a subject of interest in various fields of research and industry1.
properties
IUPAC Name |
5-(1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348893 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 5-(2-benzofuranyl)- | |
CAS RN |
439900-83-1 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



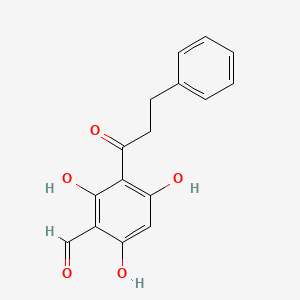
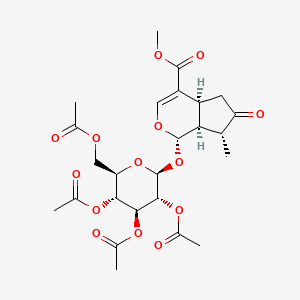
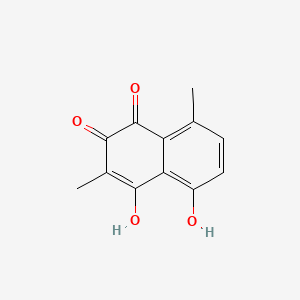
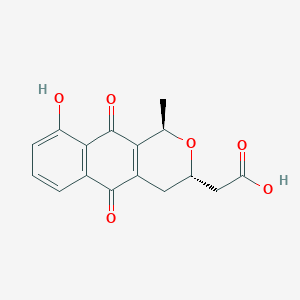
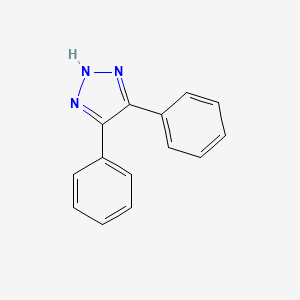
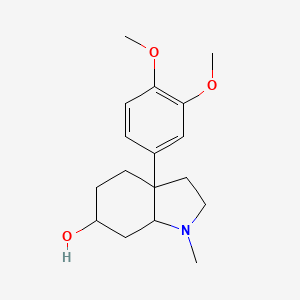
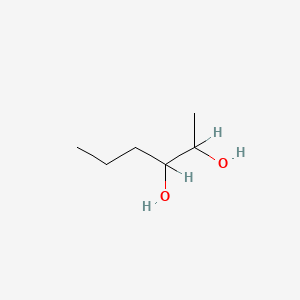
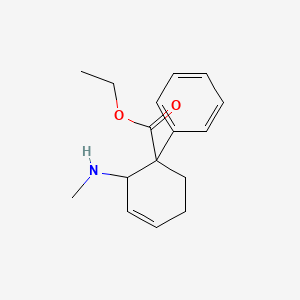
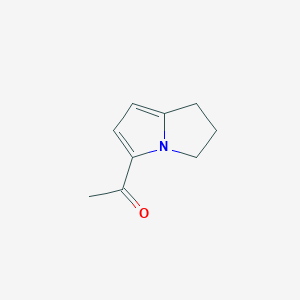
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
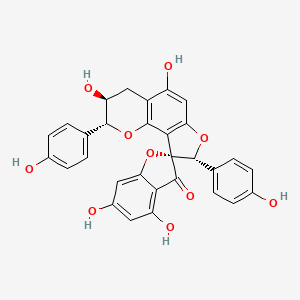
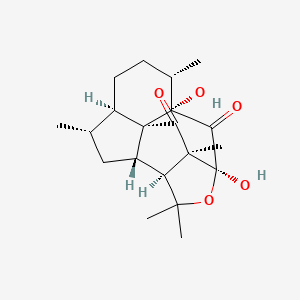
![[2-(4-Aminophenyl)-1-hydroxy-1-phosphono-ethyl]phosphonic acid](/img/structure/B1196534.png)
